molecular formula C21H24N2O3 B2644106 4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-25-0

4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2644106
CAS RN: 852155-25-0
M. Wt: 352.434
InChI Key: BRCNVRKQGYRSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as EPPB, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound is synthesized through a multi-step process and has been found to have a unique mechanism of action that targets specific proteins within cells. In

Scientific Research Applications

Diagnostic and Imaging Applications in Oncology

4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a type of radiolabeled benzamide, primarily utilized in neuropsychiatric studies. However, its applications have been explored in oncology as well, particularly in melanoma imaging. The substance's ectodermic origin and the presence of melanin in the substantia nigra form the theoretical basis for its use in melanoma imaging. Studies have shown promising results in detecting metastatic melanoma. For instance, [123I]-(S)-IBZM scans successfully identified cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases in patients with metastatic melanoma. Although the exact mechanism of radiopharmaceutical uptake in melanoma is unclear, it's speculated to be due to binding to membrane receptors or interactions with intracellular structures, making radiolabeled benzamide a prospective tracer for melanoma detection (Maffioli et al., 1994).

Receptor Imaging in Breast Cancer

Another application in oncology is in receptor imaging for breast cancer. A study on a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrated its ability to visualize primary breast tumors in humans in vivo. This capability is based on the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. The study observed increased tracer accumulation in most breast tumors, indicating the potential of P-(123)I-MBA in breast cancer imaging (Caveliers et al., 2002).

properties

IUPAC Name

4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-12-8-17(9-13-19)21(25)23(15-22-14-4-5-20(22)24)18-10-6-16(2)7-11-18/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCNVRKQGYRSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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